4',7-Dimethoxyisoflavone
Overview
Description
4’,7-Dimethoxyisoflavone is a flavonoid compound that has been isolated from the leaves of Albizzia lebbeck . It has been shown to exhibit antifungal activity in vitro .
Synthesis Analysis
The synthesis of 4’,7-Dimethoxyisoflavone and related compounds has been reported in several studies . For example, some isoflavones including 4’,7-Dimethoxyisoflavone have been synthesized through the cyclization reaction of deoxybenzoine using a reagent mixture of BF3.Et2O, DMF, and POCl3 . The DMF reagent was added with the aim of adding one carbon to form isoflavone .
Molecular Structure Analysis
The molecular formula of 4’,7-Dimethoxyisoflavone is C17H14O4 . Its molecular weight is 282.29 . The structure of this compound includes a benzopyranone ring and two methoxy groups attached to the benzene ring .
Chemical Reactions Analysis
While specific chemical reactions involving 4’,7-Dimethoxyisoflavone are not detailed in the search results, flavonoids in general are known to undergo various types of reactions. These include hydroxylation, methylation, halogenation, glycosylation, dehydrogenation, cyclisation, and hydrogenation reactions .
Physical And Chemical Properties Analysis
4’,7-Dimethoxyisoflavone is a yellow crystal that is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a density of 1.2±0.1 g/cm3, a boiling point of 452.8±45.0 °C at 760 mmHg, and a flash point of 202.2±28.8 °C .
Scientific Research Applications
Antifungal Activity : 4',7-Dimethoxyisoflavone exhibited antifungal properties against various plant pathogenic fungi, suggesting its potential use in controlling plant diseases under field conditions (Pandey, Pandey, Singh, Pandey, & Singh, 2002).
Anti-Tobacco Mosaic Virus Activities : Isoflavones, including derivatives of 4',7-Dimethoxyisoflavone, have been isolated from Nicotiana tabacum leaves and demonstrated anti-tobacco mosaic virus activities (Li et al., 2015).
Synthesis of Bis-Isoflavones : Unique C-C-bridged bis-isoflavones have been synthesized using 4',7-Dimethoxyisoflavone, indicating its utility in complex organic syntheses (Al-Maharik, Kaltia, Mutikainen, & Wähälä, 2000).
Anticancer Activity : Isoflavones from Calpurnia Aurea, including 4',7-Dimethoxyisoflavone derivatives, have been tested for in vitro anticancer activity against various human cancer cell lines, showing moderate activity (Korir, Kiplimo, Crouch, Moodley, & Koorbanally, 2014).
Inhibition of Aspergillus flavus : 4',7-Dimethoxyisoflavone, isolated from peanuts, has been identified as an inhibitor of Aspergillus flavus, a significant agricultural pathogen (Turner, Lindsey, Davis, & Bishop, 1975).
Cytotoxicity and Antifungal Properties : Modified derivatives of 5,7-Dimethoxyflavone from Kaempferia parviflora, similar in structure to 4',7-Dimethoxyisoflavone, have shown cytotoxicity against certain cancer cell lines and antifungal activity against Candida albicans (Yenjai, Wanich, Pitchuanchom, & Sripanidkulchai, 2009).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-12-5-3-11(4-6-12)15-10-21-16-9-13(20-2)7-8-14(16)17(15)18/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNBCGIVZXHHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90151171 | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',7-Dimethoxyisoflavone | |
CAS RN |
1157-39-7 | |
Record name | 4′,7-Dimethoxyisoflavone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1157-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,4'-Dimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90151171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4',7-DIMETHOXYISOFLAVONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5547DW3CO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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